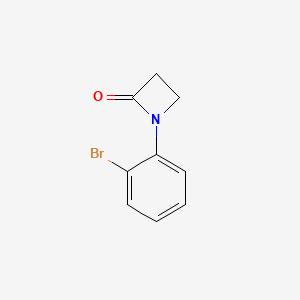

1-(2-Bromophenyl)azetidin-2-one

Description

Nomenclature and Structural Identification

The systematic IUPAC name for this compound is 1-(2-bromophenyl)azetidin-2-one , reflecting its azetidinone core (a four-membered lactam ring) and the 2-bromophenyl substituent. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 7661-23-6 | |

| SMILES | C1CN(C1=O)C2=CC=CC=C2Br | |

| InChI Key | RJDIFUOAROBBQI-UHFFFAOYSA-N | |

| Molecular Formula | C₉H₈BrNO |

X-ray crystallography studies confirm that the azetidinone ring and 2-bromophenyl group are coplanar in the solid state, a conformation stabilized by resonance between the lactam carbonyl and the aromatic π-system. This planarity distinguishes it from larger lactams (e.g., pyrrolidinones), where non-planar geometries are more common.

Historical Context in β-Lactam Chemistry

β-Lactams, first synthesized by Hermann Staudinger in 1907 via [2+2] cycloaddition, gained prominence with the discovery of penicillin’s antibiotic properties. The azetidin-2-one scaffold, though smaller than penam or cephem rings, has been explored for its synthetic versatility and bioactivity.

This compound exemplifies modern efforts to functionalize β-lactams for targeted applications. For instance:

- The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing biaryl derivatives.

- Its strained ring facilitates nucleophilic ring-opening reactions, a hallmark of β-lactam reactivity.

Recent studies highlight azetidin-2-ones as intermediates in anticancer agents, such as tubulin polymerization inhibitors. While not directly cited in early β-lactam antibiotic research, its structural analogs have informed drug design strategies emphasizing stereoelectronic tuning.

Positional Isomerism in Bromophenyl-Substituted Azetidinones

The position of the bromine atom on the phenyl ring significantly affects the physicochemical and biological properties of azetidin-2-one isomers:

Structural and Reactivity Comparisons :

- 2-Bromo isomer : The ortho-bromo group induces steric hindrance, limiting rotational freedom but enhancing electronic conjugation with the lactam carbonyl. This increases electrophilicity at the carbonyl carbon, favoring nucleophilic attacks.

- 3- and 4-Bromo isomers : The meta and para positions minimize steric effects, resulting in higher solubility and distinct crystallographic packing. For example, 1-(4-bromophenyl)azetidin-2-one adopts a non-planar conformation in some crystal forms, altering its hydrogen-bonding network.

Synthetic Implications :

Propriétés

IUPAC Name |

1-(2-bromophenyl)azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-7-3-1-2-4-8(7)11-6-5-9(11)12/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJDIFUOAROBBQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20824381 | |

| Record name | 1-(2-Bromophenyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20824381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7661-23-6 | |

| Record name | 1-(2-Bromophenyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20824381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis via Acylation of 2-Bromoaniline Derivatives

One of the most straightforward routes involves the reaction of 2-bromoaniline with chloroacetyl chloride in the presence of a base such as triethylamine to form the corresponding chloroacetamide intermediate. Subsequent intramolecular cyclization under reflux conditions yields the azetidin-2-one ring.

- Dissolve 2-bromoaniline in an inert solvent (e.g., dry dichloromethane or DMF).

- Add triethylamine dropwise as a base.

- Slowly add chloroacetyl chloride at 0–5 °C with stirring.

- Stir the reaction mixture at room temperature for 2 hours.

- Reflux for 6–7 hours to complete cyclization.

- Cool, quench in ice water, filter, and recrystallize the product.

This method yields this compound with moderate to good yields (typically 60–75%) and is supported by IR (β-lactam C=O stretch ~1760 cm⁻¹), 1H NMR (azetidinone ring protons at δ ~3.5–4.5 ppm), and elemental analysis.

Staudinger Reaction Using Ketenes and Imines

The Staudinger ketene-imine cycloaddition is a classical and widely used approach:

- Generate a ketene intermediate from an acid chloride or a diazoketone.

- Prepare an imine from 2-bromobenzaldehyde and an amine.

- React the ketene with the imine under controlled temperature (0–25 °C).

- Isolate the β-lactam ring product.

This method allows stereoselective synthesis and can be adapted for various substituents on the phenyl ring, including bromine at the ortho position.

One-Pot Multi-Component Synthesis Using Diethyl Chlorophosphate

A more recent methodology involves a one-pot reaction of amines, aldehydes, and carboxylic acids in the presence of diethyl chlorophosphate and triethylamine:

- Mix 2-bromoaniline (or its derivative) with 2-bromobenzaldehyde and a suitable carboxylic acid.

- Add diethyl chlorophosphate and triethylamine at room temperature.

- Stir overnight to allow imine formation and subsequent cycloaddition to form the azetidin-2-one ring.

- Purify by crystallization.

This method avoids isolation of intermediates and affords good to excellent yields (up to 88%) with simple work-up.

Comparative Data on Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Acylation with chloroacetyl chloride | 2-Bromoaniline, chloroacetyl chloride, triethylamine | 0–5 °C addition, reflux 6–7 h | 60–75 | Straightforward, moderate yields, requires reflux |

| Staudinger Ketene-Imine Cycloaddition | Ketene precursor, imine from 2-bromobenzaldehyde | 0–25 °C, controlled stirring | Variable (50–80) | Stereoselective, versatile for substitutions |

| One-pot diethyl chlorophosphate method | 2-Bromoaniline, 2-bromobenzaldehyde, carboxylic acid, diethyl chlorophosphate, triethylamine | Room temperature, overnight stirring | 68–88 | Simple, no intermediate isolation, high yields |

Characterization and Research Findings

Spectroscopic Data : IR spectra consistently show β-lactam carbonyl stretching near 1760 cm⁻¹. 1H NMR spectra reveal characteristic azetidinone ring protons between 2.8 and 4.5 ppm. Aromatic protons from the 2-bromophenyl group appear between 6.8 and 7.8 ppm.

Elemental Analysis : Carbon, hydrogen, nitrogen, and bromine contents closely match theoretical values, confirming purity and structure.

Reaction Optimization : Reaction temperature, molar ratios of reagents, and choice of solvent significantly influence yield and purity. For example, increasing diethyl chlorophosphate from 1.0 to 1.5 mmol improved yields from 68% to 88% in one-pot syntheses.

Purification : Recrystallization from solvents such as ethyl acetate, toluene, or DMF is commonly employed to obtain analytically pure this compound.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Bromophenyl)azetidin-2-one undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Cyclization Reactions: The azetidinone ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Reactions: Formation of substituted azetidinones.

Oxidation Reactions: Formation of azetidinone oxides.

Reduction Reactions: Formation of azetidinone amines.

Applications De Recherche Scientifique

Drug Development

1-(2-Bromophenyl)azetidin-2-one is significant in the development of pharmaceuticals, especially antibiotics. The β-lactam structure is a critical component in many antibiotics, including penicillin and cephalosporins. These compounds work by inhibiting bacterial cell wall synthesis, leading to cell death.

Case Study: Antibiotic Development

- Compound : this compound

- Application : Antibiotic synthesis

- Outcome : Potential use in developing new antibiotics targeting resistant bacterial strains.

Antiproliferative Activity

Research indicates that this compound exhibits antiproliferative effects, particularly through interactions with tubulin. This compound may inhibit tubulin polymerization, disrupting normal cell division processes.

Case Study: Cancer Research

- Compound : this compound

- Application : Anticancer agent

- Outcome : Inhibition of cancer cell growth through tubulin interaction.

Building Block for Complex Synthesis

In synthetic organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its unique structure allows chemists to utilize it as a building block in creating various derivatives with potential biological activities.

Data Table: Synthetic Derivatives

| Derivative Name | Structure Type | Biological Activity |

|---|---|---|

| Pyrazole-capped derivative | Azetidinone derivative | Anti-inflammatory |

| Spirocyclic compounds | Spiro-azetidinone | Diverse pharmacological effects |

Material Science Applications

The compound is also explored within material science as a precursor for synthesizing polymers and other advanced materials. Its properties can lead to innovations in various industrial sectors, including electronics and pharmaceuticals.

Educational Applications

In educational settings, this compound can be used as a teaching tool in organic chemistry laboratories. Students can engage in synthesizing this compound and studying its properties, enhancing their practical understanding of chemical reactions and synthesis techniques.

Mécanisme D'action

The mechanism of action of 1-(2-Bromophenyl)azetidin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins, similar to other β-lactam antibiotics .

Comparaison Avec Des Composés Similaires

Structural Comparison with Similar Azetidin-2-ones

The structural diversity of azetidin-2-ones arises from variations in substituents and ring conformations. Key comparisons include:

Substituent Effects

- Halogenated Aryl Groups :

- 1-(2-Bromophenyl)azetidin-2-one vs. 1-(4-Fluorophenyl)azetidin-2-one metabolites (): Fluorophenyl derivatives undergo fungal hydroxylation and oxidation, demonstrating metabolic susceptibility absent in brominated analogs .

- 3-Chloro-4-(2,5-dimethoxyphenyl)azetidin-2-one (): Chlorine and methoxy groups enhance antiproliferative activity in breast cancer cells, suggesting bromine’s bulkiness may alter bioactivity .

Ring Conformation

- Planarity vs. Non-Planarity: The target compound’s planar structure contrasts with non-planar γ-lactams (e.g., pyrrolidin-2-one derivatives), impacting binding interactions in biological systems .

Physicochemical Properties

Notes:

- Bromine’s electronegativity and size may reduce solubility compared to smaller halogens (e.g., fluorine) .

- Planar conformation enhances crystallinity, as seen in the target compound’s defined crystal lattice .

Antiproliferative Effects

- 1,4-Diaryl-2-azetidinones (e.g., 3-Chloro-4-(2,5-dimethoxyphenyl)azetidin-2-one) inhibit tubulin polymerization (IC50 = 1.2–2.8 µM) and induce G2/M cell cycle arrest in MDA-MB-231 cells, comparable to combretastatin A-4 .

Antimicrobial Activity

- Isoxazole-containing azetidin-2-ones (e.g., 3-chloro-1-{4-[5-(substitutedphenyl)isoxazol-3-yl]phenyl}-4-(2-chlorophenyl)azetidin-2-one) exhibit broad-spectrum antibacterial effects (MIC = 8–32 µg/mL) via β-lactam ring reactivity .

Metabolic Stability

- Fluorophenyl azetidinones are metabolized by fungi into hydroxylated and oxidized derivatives, whereas brominated analogs may resist such transformations due to halogen size .

Activité Biologique

1-(2-Bromophenyl)azetidin-2-one is a compound characterized by its azetidinone structure, which includes a four-membered lactam ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antiproliferative agent. The presence of a bromine atom at the second position on the phenyl group influences its chemical properties and biological interactions.

Chemical Structure and Synthesis

The chemical formula for this compound is C_9H_8BrN_O. The synthesis of this compound typically involves the formation of the azetidinone ring through various synthetic methodologies, which may include cyclization reactions of appropriate precursors.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

- Antiproliferative Activity : Studies have demonstrated that this compound interacts with tubulin, a key protein involved in cell division. By binding to tubulin, it inhibits its polymerization, disrupting normal cell division processes and potentially leading to cancer cell death .

- Antimicrobial Properties : Azetidin-2-ones are known for their antimicrobial activity. Research has shown that derivatives of azetidin-2-one, including those similar to this compound, exhibit notable antibacterial and antifungal activities. For instance, certain derivatives have been found to possess antibacterial activity comparable to standard antibiotics like ampicillin .

- Anticancer Potential : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies indicate that it can significantly inhibit the growth of breast cancer cells (MCF-7) and colorectal cancer cells (HCT-116), suggesting its potential as an anticancer agent .

The mechanism of action for this compound primarily involves its interaction with tubulin. By inhibiting tubulin polymerization, it disrupts the mitotic spindle formation necessary for cell division. This action is similar to that of other known anticancer agents, such as combretastatin A4, which also targets tubulin .

Comparative Analysis of Related Compounds

The following table summarizes some structurally related compounds and their biological activities:

| Compound Name | Structural Features | Antiproliferative Activity |

|---|---|---|

| 1-(4-Bromophenyl)azetidin-2-one | Bromine at para position | Moderate activity against cancer cells |

| 3-Vinylazetidin-2-one | Vinyl group at C3 | Enhanced biological activity against cancer |

| 1-(3-Bromophenyl)azetidin-2-one | Bromine at meta position | Variable reactivity and efficacy |

These comparisons highlight how variations in substituents can influence the biological efficacy of azetidinone derivatives.

Case Studies

Several case studies have documented the efficacy of azetidinone derivatives:

- Antimicrobial Evaluation : A study synthesized a series of sulphonyl derivatives of phenyl azetidine-2-one and screened them for antibacterial and antifungal activities. Compounds with electron-withdrawing groups showed superior activity compared to standard drugs .

- Cytotoxicity Testing : In vitro assays on MCF-7 and HCT-116 cell lines revealed that specific derivatives exhibited significant cytotoxic effects, with inhibition percentages reaching up to 94% at optimal concentrations .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-(2-Bromophenyl)azetidin-2-one, and how can reaction conditions be optimized to improve yield?

- Methodology : Use [2+2] cycloaddition or intramolecular cyclization of bromophenyl-substituted precursors. For example, gold-catalyzed reactions (as demonstrated for structurally similar azetidinones in ) can enhance regioselectivity. Optimize solvent polarity (e.g., DMF or THF) and temperature (60–100°C) to stabilize intermediates. Monitor reaction progress via TLC or HPLC-MS.

- Key Challenge : The electron-withdrawing bromophenyl group may hinder nucleophilic ring closure; using Lewis acids like BF₃·OEt₂ can mitigate this .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

- Methodology :

- ¹H/¹³C NMR : Compare chemical shifts of the azetidinone carbonyl (δ ~175–185 ppm) and aromatic protons (δ ~7.0–7.8 ppm) with analogous compounds (e.g., 3-methyl-4-(4-methylphenyl)azetidin-2-one in ).

- IR Spectroscopy : Confirm the lactam carbonyl stretch at ~1680–1720 cm⁻¹.

- X-ray Crystallography : Use SHELXL ( ) for refinement if single crystals are obtained. A similar structure, (2-Bromophenyl)(4-hydroxy-1,1-dioxobenzothiazin-3-yl)methanone (), shows how bromine substitution affects bond angles.

Advanced Research Questions

Q. What computational approaches predict the reactivity of this compound in medicinal chemistry applications?

- Methodology :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the electron-deficient bromophenyl ring may favor electrophilic aromatic substitution.

- Molecular Docking : Screen against biological targets (e.g., enzymes in ’s benzodiazepine derivatives) to assess binding affinity. Use software like AutoDock Vina with force fields adjusted for halogen bonding .

Q. How can enantiomeric purity be ensured during synthesis, and what chiral resolution techniques are applicable?

- Methodology :

- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during cyclization.

- Chromatography : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC separation. Compare retention times with racemic standards ( ).

Q. What strategies resolve discrepancies between experimental and theoretical NMR data for this compound?

- Methodology :

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals by correlating coupling constants and cross-peaks.

- Dynamic Effects : Consider rotameric equilibria of the azetidinone ring; variable-temperature NMR can reveal conformational flexibility .

Q. How does the bromophenyl substituent influence the compound’s stability under thermal or photolytic conditions?

- Methodology :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) and compare with non-brominated analogs.

- UV-Vis Spectroscopy : Monitor photodegradation kinetics at λ = 250–300 nm (common for aryl bromides). Use LC-MS to identify degradation byproducts .

Q. What are the challenges in using this compound as a pharmacophore in CNS drug development?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.